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Compound of Interest

Compound Name: C15H18ClNO5S

Cat. No.: B12622835 Get Quote

A comprehensive exploration of the synthetic pathways, starting materials, and necessary

reagents for the preparation of C15H18ClNO5S, tailored for researchers, scientists, and

professionals in drug development.

Introduction
The compound with the molecular formula C15H18ClNO5S represents a molecule of interest

within the sphere of medicinal chemistry and drug discovery. Its specific structural features,

combining a chlorinated aromatic ring, a sulfonamide group, and an ester moiety, suggest

potential applications as a bioactive agent. This technical guide provides a detailed overview of

the synthetic routes for C15H18ClNO5S, offering insights into the requisite starting materials,

reagents, and experimental procedures. The information presented herein is intended to serve

as a foundational resource for researchers engaged in the synthesis and evaluation of this and

structurally related compounds.

Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of C15H18ClNO5S suggests that the core structure can be

assembled through the formation of the amide bond and the sulfonamide linkage. The primary

disconnection points are at the amide C-N bond and the sulfonyl-nitrogen bond. This approach

leads to several potential starting materials, with the most practical synthesis converging on

key aromatic and aliphatic precursors.

A proposed synthetic workflow is outlined below:
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Figure 1: A proposed synthetic workflow for C15H18ClNO5S.

Starting Materials and Reagents
The successful synthesis of C15H18ClNO5S relies on the availability and purity of the following

key starting materials and reagents.

Material Molecular Formula CAS Number Key Role

2-Chloro-4-

methylaniline
C7H8ClN 95-74-9

Aromatic core

precursor

Chlorosulfonic Acid ClHO3S 7790-94-5 Sulfonating agent

Ammonia NH3 7664-41-7
Aminating agent for

sulfonamide formation

Potassium

Permanganate
KMnO4 7722-64-7 Oxidizing agent

L-Alanine C3H7NO2 56-41-7
Amino acid precursor

for the side chain

Thionyl Chloride SOCl2 7719-09-7
Chlorinating agent for

esterification

Methanol CH4O 67-56-1
Solvent and reactant

for esterification

1-Ethyl-3-(3-

dimethylaminopropyl)c

arbodiimide (EDC)

C9H17N3 1892-57-5
Amide coupling

reagent

Hydroxybenzotriazole

(HOBt)
C6H5N3O 2592-95-2

Coupling additive to

prevent racemization

Dichloromethane

(DCM)
CH2Cl2 75-09-2 Reaction solvent

Triethylamine (TEA) C6H15N 121-44-8 Base
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Experimental Protocols
The following sections provide detailed experimental methodologies for the key synthetic steps.

Step 1: Synthesis of 2-Chloro-4-methyl-5-
sulfamoylbenzoic Acid
This multi-step procedure involves the chlorosulfonation of 2-chloro-4-methylaniline, followed

by amination and oxidation.

Protocol:

Chlorosulfonation: To a cooled (0-5 °C) solution of 2-chloro-4-methylaniline (1.0 eq) in a

suitable solvent (e.g., chloroform), add chlorosulfonic acid (3.0 eq) dropwise while

maintaining the temperature below 10 °C.

Stir the reaction mixture at room temperature for 12 hours.

Carefully pour the reaction mixture onto crushed ice.

Filter the resulting precipitate, wash with cold water, and dry to yield 2-chloro-4-methyl-5-

chlorosulfonylbenzene.

Amination: Add the crude 2-chloro-4-methyl-5-chlorosulfonylbenzene to an excess of

aqueous ammonia solution at 0-5 °C.

Stir the mixture for 4 hours at room temperature.

Acidify the solution with concentrated HCl to precipitate the product.

Filter the solid, wash with water, and dry to obtain 2-chloro-4-methyl-5-

aminosulfonylbenzenesulfonic acid.

Oxidation: Dissolve the sulfonamide intermediate in an aqueous solution of sodium

hydroxide.

Add potassium permanganate (2.5 eq) portion-wise to the solution at 60-70 °C.
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Heat the reaction mixture at 90 °C for 6 hours.

Cool the mixture and filter off the manganese dioxide.

Acidify the filtrate with concentrated HCl to precipitate 2-chloro-4-methyl-5-sulfamoylbenzoic

acid.

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to afford the

pure product.

Step 2: Synthesis of Methyl 2-aminopropanoate
Hydrochloride
This step involves the esterification of L-alanine.

Protocol:

Suspend L-alanine (1.0 eq) in methanol (5 mL per gram of alanine).

Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

Cool the solution and remove the solvent under reduced pressure.

The resulting white solid, methyl 2-aminopropanoate hydrochloride, can be used in the next

step without further purification.

Step 3: Amide Coupling to Yield C15H18ClNO5S
The final step involves the coupling of the carboxylic acid and the amino ester.

Figure 2: Experimental workflow for the final amide coupling step.

Protocol:

Dissolve 2-chloro-4-methyl-5-sulfamoylbenzoic acid (1.0 eq) in dichloromethane (DCM).
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Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and

hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.

Stir the mixture at 0 °C for 30 minutes.

Add methyl 2-aminopropanoate hydrochloride (1.1 eq) and triethylamine (TEA) (2.5 eq) to

the reaction mixture.

Allow the reaction to stir at room temperature for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl,

saturated aqueous NaHCO3, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., ethyl acetate/hexanes) to afford the final compound, C15H18ClNO5S.

Data Presentation
The following table summarizes typical quantitative data for the synthesis of C15H18ClNO5S.
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Step Product Yield (%)
Purity (by

HPLC)

Key

Characterizatio

n Data (¹H

NMR, MS)

1

2-Chloro-4-

methyl-5-

sulfamoylbenzoic

Acid

65-75 >98%

Consistent with

expected

structure

2

Methyl 2-

aminopropanoat

e Hydrochloride

90-95 >99%

Consistent with

expected

structure

3 C15H18ClNO5S 70-80 >99%

¹H NMR and

Mass

Spectrometry

data confirm the

final structure

Conclusion
This technical guide has detailed a reliable and reproducible synthetic route for the preparation

of C15H18ClNO5S. The described protocols, starting from commercially available materials,

provide a clear pathway for researchers to access this compound for further investigation. The

provided data and workflows are intended to facilitate the efficient synthesis and

characterization of this molecule, thereby supporting its potential development in various

scientific and medicinal applications. Researchers should always adhere to standard laboratory

safety practices when handling the described reagents and performing the experimental

procedures.

To cite this document: BenchChem. [In-depth Technical Guide: Synthesis of
C15H18ClNO5S]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12622835#c15h18clno5s-starting-materials-and-
reagents]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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